

AF 555 Dye Series: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350

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The AF 555 dye series, including the well-known Alexa Fluor 555, represents a family of bright, photostable, and pH-insensitive fluorescent dyes with broad applications in biological research. This guide provides an in-depth overview of their core properties, experimental applications, and technical specifications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Technical Data

The AF 555 dyes are characterized by their strong absorption of light in the yellow-green region of the visible spectrum and their emission of bright orange-red fluorescence.^{[1][2]} These dyes are chemically synthesized through the sulfonation of cyanine dyes, a process that renders them hydrophilic and negatively charged.^[3] This hydrophilicity contributes to their good water solubility, allowing for conjugation reactions to be performed without the need for organic solvents and reducing the likelihood of precipitation during storage.^[4]

Key advantages of the AF 555 dye series include their high fluorescence quantum yield and exceptional photostability, which enable the detection of low-abundance biological targets with high sensitivity and allow for more time to capture images during fluorescence microscopy.^{[4][5]} Furthermore, these dyes maintain their fluorescence over a wide pH range (from approximately 4 to 10), making them suitable for a variety of experimental conditions.^{[2][3][4][5]}

Table 1: Spectroscopic and Physicochemical Properties of AF 555/Alexa Fluor 555

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	555 nm	[1][7]
Maximum Emission Wavelength (λ_{em})	565 nm	[1][7]
Molar Extinction Coefficient (ϵ)	~150,000 cm ⁻¹ M ⁻¹	[1][7]
Fluorescence Quantum Yield (Φ)	High	[5][6][8][9]
Molecular Weight	~535 g/mol (for Alexa Fluor 555)	[1]
Recommended Laser Line	532 nm or 555 nm	[1][2]
Common Filter Set	TRITC	[2]
pH Sensitivity	Insensitive over a wide range (pH 4-10)	[2][4][5]
Water Solubility	High	[4][5]

Key Applications

The favorable photophysical properties of the AF 555 dye series make them versatile tools for a range of fluorescence-based applications, including:

- **Fluorescence Microscopy:** AF 555 dyes are widely used for imaging both fixed and live cells due to their brightness and resistance to photobleaching.[1][2][3]
- **Flow Cytometry:** While other dyes like PE are more common with 532 nm lasers, AF 555 can be used in flow cytometry.[1][2]
- **Immunohistochemistry (IHC):** The stable signal generation of AF 555 conjugates makes them suitable for visualizing targets in tissue sections.[5]
- **Super-Resolution Microscopy (SRM):** AF 555 has been successfully employed in advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM).[10][11]

[12] In STORM, it can function as an activator dye.[12]

- Fluorescence Resonance Energy Transfer (FRET): The spectral properties of AF 555 make it a suitable FRET partner.[3]

Experimental Protocols

Antibody Labeling with AF 555 NHS Ester

This protocol outlines the general steps for conjugating an AF 555 N-hydroxysuccinimidyl (NHS) ester to an antibody. NHS esters are amine-reactive and will form a stable amide bond with primary amines (e.g., on lysine residues) on the protein.[10]

Materials:

- Purified antibody (IgG) in an amine-free buffer (e.g., PBS)
- AF 555 NHS Ester
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex® G-25)

Procedure:

- Prepare the Antibody:
 - Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[3][13] Impurities such as BSA or gelatin will interfere with the labeling reaction.[1]
 - Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.[1][6]
- Prepare the AF 555 NHS Ester Stock Solution:
 - Immediately before use, dissolve the AF 555 NHS ester in DMSO to a concentration of 10 mg/mL.[1]

- Conjugation Reaction:
 - Slowly add the calculated volume of the AF 555 NHS ester stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 can be used for IgG antibodies. [\[1\]](#)
 - Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light. [\[1\]](#)[\[2\]](#)
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex® G-25) equilibrated with PBS. [\[1\]](#)[\[2\]](#)
 - Collect the fractions containing the fluorescently labeled antibody.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 555 nm. For IgGs, a DOL of 4-7 is often optimal. [\[3\]](#)
 - Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C. [\[5\]](#)

Indirect Immunofluorescence Staining of Cells

This protocol describes a general workflow for staining cells using an unlabeled primary antibody followed by an AF 555-conjugated secondary antibody.

Materials:

- Cells grown on coverslips or in a multi-well plate
- Phosphate-Buffered Saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)

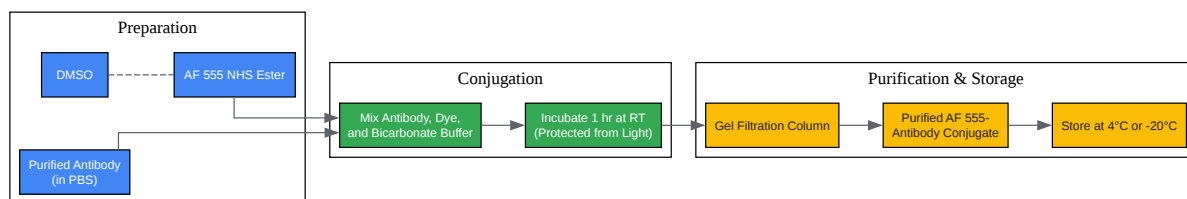
- Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS)
- Primary antibody (specific to the target antigen)
- AF 555-conjugated secondary antibody (specific to the host species of the primary antibody)
- Antifade mounting medium

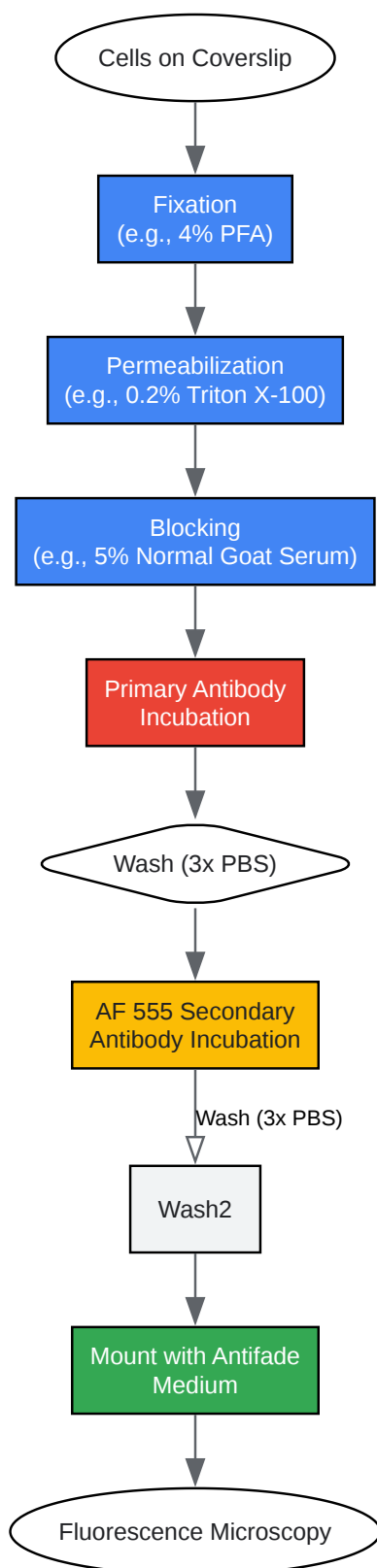
Procedure:

- Cell Fixation:
 - Rinse cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[\[4\]](#)
 - Rinse the cells three times with PBS for 5 minutes each.[\[4\]](#)
- Permeabilization (for intracellular targets):
 - Incubate the fixed cells with permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 5-10 minutes.[\[7\]](#)[\[12\]](#)
 - Rinse with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for at least 60 minutes at room temperature to reduce non-specific antibody binding.[\[4\]](#)[\[7\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody in the blocking buffer to its optimal concentration.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[\[4\]](#)

- Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the AF 555-conjugated secondary antibody in the blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[\[4\]](#)[\[12\]](#)
 - From this point on, all steps should be performed in the dark to prevent photobleaching.
[\[12\]](#)
- Washing and Mounting:
 - Wash the cells three times with PBS for 5 minutes each.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Visualize the fluorescence using a fluorescence microscope equipped with the appropriate filters for AF 555 (e.g., a TRITC filter set).

Visualizations





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